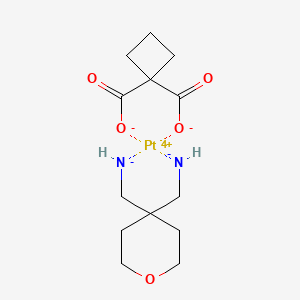
Enloplatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enloplatine is a platinum-based antineoplastic compound primarily investigated for its potential in treating platinum-refractory ovarian cancer. It is a water-soluble coordination complex of platinum, featuring two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid . Despite its promising structure, this compound has demonstrated minimal activity in clinical trials for ovarian cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Enloplatine is synthesized through a series of coordination reactions involving platinum salts and organic ligands. The primary synthetic route involves the reaction of platinum(IV) chloride with cyclobutane dicarboxylic acid and a tetrahydropyran-containing amine under controlled conditions . The reaction typically occurs in an aqueous medium, with the pH adjusted to facilitate the formation of the desired coordination complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Enloplatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of higher oxidation state complexes.
Reduction: Reduction reactions can convert this compound to lower oxidation state complexes, altering its chemical properties.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of competing ligands like chloride ions or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Enloplatine serves as a model compound for studying platinum-based coordination chemistry and reaction mechanisms.
Biology: Research focuses on understanding the interactions of this compound with biological macromolecules, such as DNA and proteins.
Medicine: this compound is investigated for its antineoplastic properties, particularly in treating ovarian cancer.
Industry: this compound’s unique chemical properties make it useful in catalysis and material science applications.
Mécanisme D'action
Enloplatine exerts its effects primarily through the formation of stable complexes with DNA. The platinum center binds to the nitrogen atoms of the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription . This results in the disruption of cellular processes and ultimately induces cell death. The molecular targets of this compound include DNA and various DNA-associated proteins, which play crucial roles in its mechanism of action.
Comparaison Avec Des Composés Similaires
Carboplatin: A widely used platinum-based chemotherapy drug with a similar mechanism of action but different ligand structure.
Zeniplatin: Another third-generation platinum analog with minimal antitumor activity in platinum-refractory ovarian cancer.
Enloplatine’s distinct ligand structure and chemical properties make it a valuable compound for further research and development in the field of platinum-based chemotherapy.
Propriétés
Numéro CAS |
111523-41-2 |
|---|---|
Formule moléculaire |
C13H20N2O5Pt |
Poids moléculaire |
479.39 g/mol |
Nom IUPAC |
[4-(azanidylmethyl)oxan-4-yl]methylazanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C7H14N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h8-9H,1-6H2;1-3H2,(H,7,8)(H,9,10);/q-2;;+4/p-2 |
Clé InChI |
NAFFDQVVNWTDJD-UHFFFAOYSA-L |
SMILES canonique |
C1CC(C1)(C(=O)[O-])C(=O)[O-].C1COCCC1(C[NH-])C[NH-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




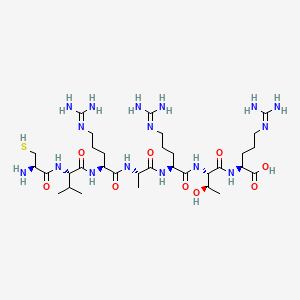

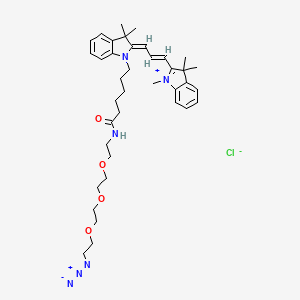
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)


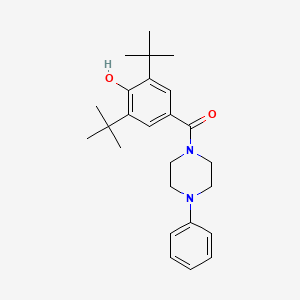
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)

![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)
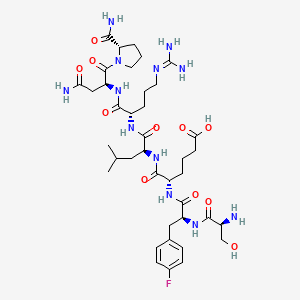
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
